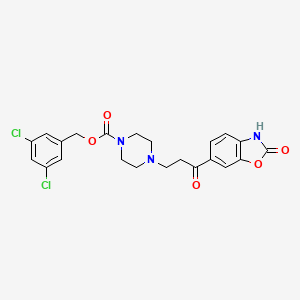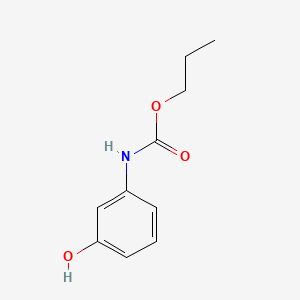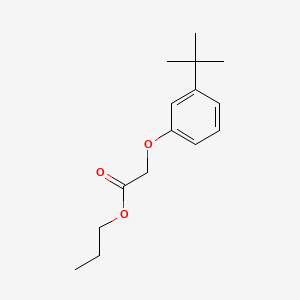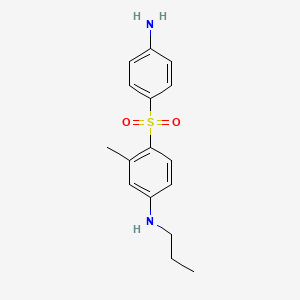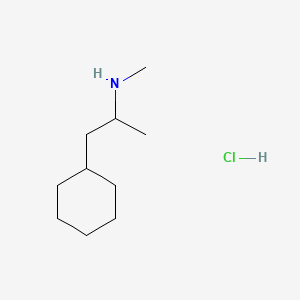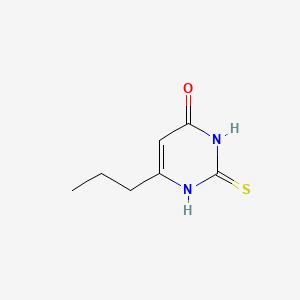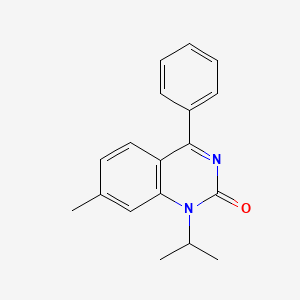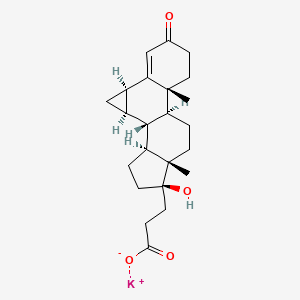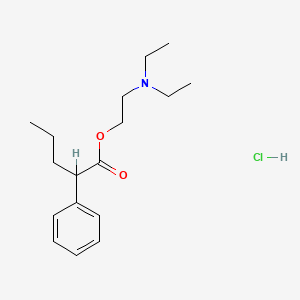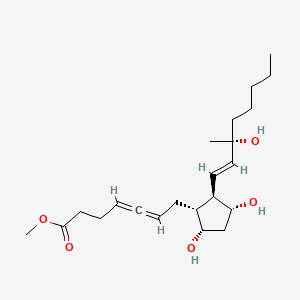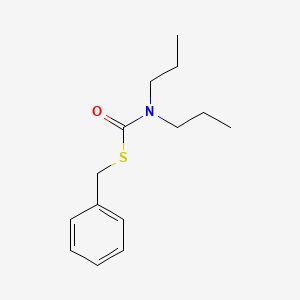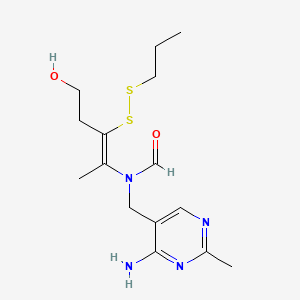
Protosappanin A
Overview
Description
Protosappanin A is a natural compound derived from the heartwood of the Caesalpinia sappan tree. This compound is known for its diverse biological activities, including immunosuppressive, anti-inflammatory, and antioxidant properties . It has been traditionally used in various medicinal applications and has gained significant attention in scientific research due to its potential therapeutic benefits.
Mechanism of Action
Target of Action
Protosappanin A (PrA) primarily targets antigen-presenting cells (APCs) , specifically dendritic cells (DCs) . These cells play a crucial role in the immune response by presenting antigens to T cells, thereby initiating an immune response . PrA also targets T cells in grafts via the NF-kappaB pathway .
Mode of Action
PrA interacts with its targets by impairing the function of APCs, particularly DCs . It inhibits the maturation of DCs, as reflected by the reduced expression of costimulatory molecules (CD80 and CD86) and critical signaling components for antigen recognition, such as TLR4 and NF-κB . PrA enhances the release of IL-10 and decreases the release of IL-12 from DCs . In mixed cultures
Biochemical Analysis
Biochemical Properties
Protosappanin A interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to significantly inhibit the secretion of pro-inflammatory cytokines interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α), while enhancing the release of anti-inflammatory IL-10 . These interactions suggest that this compound can modulate the immune response by interacting with these key enzymes and proteins.
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. In macrophages and chondrocytes, it exhibits anti-inflammatory properties . It also impairs the function of antigen-presenting cells (APCs), particularly dendritic cells, a potent class of APCs . Furthermore, this compound has been found to inhibit T cell proliferation, thereby inducing an immunosuppressive effect .
Molecular Mechanism
The molecular mechanism of this compound involves inhibiting the activation of NF-κB, a critical signaling component for antigen recognition . This inhibition subsequently reduces the expression of IFN-r and IP10, two downstream genes of NF-κB . By acting on these molecular targets, this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound exhibits significant anti-inflammatory effects in macrophages and chondrocytes over time .
Dosage Effects in Animal Models
In animal models, specifically rats, this compound has been shown to prolong heart allograft survival . This effect was observed with the administration of this compound at a dosage of 25 mg/kg . Specific studies on the dosage effects of this compound in animal models are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes various metabolic transformations, including sulfate conjugation, glucuronide conjugation, bis-glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss .
Subcellular Localization
While specific studies on the subcellular localization of this compound are limited, its interactions with various cellular components suggest that it may localize to areas where these components are present. For instance, its inhibition of NF-κB suggests that it may localize to the nucleus, where NF-κB is typically found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Protosappanin A involves a series of chemical reactions. One notable method includes the palladium-catalyzed ortho C–H activation and C–C cyclization under microwave irradiation . This method involves six linear steps, with dibenzo[b,d]oxepinones serving as key intermediates . The reaction conditions typically include the use of palladium catalysts and microwave irradiation at 155°C for 60 minutes .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities. The chemical synthesis method offers higher purity and better stability compared to natural extraction, making it more favorable for batch production .
Chemical Reactions Analysis
Types of Reactions
Protosappanin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, oxidizing agents, and reducing agents. The conditions for these reactions vary, but they often involve specific temperatures and reaction times to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives, such as 8-azathis compound, which have shown significant antibacterial activity .
Scientific Research Applications
Comparison with Similar Compounds
Protosappanin A is unique among its similar compounds due to its diverse biological activities. Similar compounds include:
Brazilin: Known for its antioxidant and anti-inflammatory properties.
Brazilein: Exhibits similar biological activities but with different molecular targets.
Sappan Chalcone: Known for its anti-inflammatory effects.
Protosappanin B: Another derivative with immunosuppressive properties.
This compound stands out due to its potent immunosuppressive effects and its ability to modulate multiple molecular pathways, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKYVRVYBBYJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10144540 | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102036-28-2 | |
| Record name | Protosappanin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protosappanin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protosappanin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of Protosappanin A?
A1: this compound has demonstrated a variety of biological activities in research studies, including:
- Neuroprotective effects: Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury in PC12 cells by maintaining mitochondrial homeostasis. []
- Immunosuppressive effects: Prolongs heart allograft survival in rats, potentially by impairing antigen-presenting cell function and promoting regulatory T cell expansion. [, , ]
- Anti-osteoporotic effects: Inhibits osteoclastogenesis in RAW264.7 cells and improves bone micro-architecture in ovariectomized (OVX) mice, partially by reducing oxidative stress. []
- Anti-atherosclerotic effects: Alleviates atherosclerosis in hyperlipidemic rabbits by reducing hyperlipidemia, inflammation, and modulating the NF-κB signaling pathway. []
- Anti-inflammatory effects: Inhibits the production of inflammatory mediators like NO, PGE2, TNF-α, IL-6, and suppresses COX-2 and iNOS expression in LPS-stimulated J774.1 cells. [, ]
Q2: How does this compound protect neurons from ischemic injury?
A2: this compound promotes the autophagic degradation of the pro-apoptotic protein Bax in PC12 cells subjected to OGD/R. This helps maintain mitochondrial integrity, ATP production, and mitochondrial DNA content, ultimately protecting neurons from ischemic damage. []
Q3: How does this compound contribute to immunosuppression?
A3: this compound inhibits the maturation of dendritic cells (DCs), reducing the expression of costimulatory molecules like CD80 and CD86. It also modulates cytokine production in DCs, increasing IL-10 and decreasing IL-12, leading to a more tolerogenic phenotype. These tolerogenic DCs can then promote the expansion of regulatory T cells, contributing to immunosuppression and prolonged allograft survival. [, ]
Q4: What is the role of this compound in inhibiting osteoclastogenesis?
A4: this compound exhibits antioxidant activity and reduces oxidative stress in RAW264.7 cells, suppressing osteoclastic differentiation and bone resorption markers like TRAP and CTX-1. This suggests a potential therapeutic benefit for this compound in osteoporosis and other bone resorption diseases. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H12O5, and its molecular weight is 272.25 g/mol. []
Q6: What spectroscopic techniques have been used to characterize this compound?
A6: Researchers have utilized various spectroscopic techniques to elucidate the structure of this compound, including:
- Nuclear Magnetic Resonance (NMR): Provides information about the compound's carbon and hydrogen framework, functional groups, and stereochemistry. [, , , ]
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Determines the accurate mass of the compound and provides information about its elemental composition. []
- X-ray crystallography: Confirms the three-dimensional structure of the molecule. []
Q7: Is there any information available regarding the stability of this compound under various conditions or in different formulations?
A7: While specific information regarding material compatibility and stability of this compound is limited in the provided research papers, some insights can be gleaned:
- Extraction and purification: Research indicates that this compound can be extracted from Caesalpinia sappan using solvents like ethanol and methanol. [, , , , ] Further purification is often achieved through techniques like column chromatography. [, ] This suggests a degree of stability during common laboratory extraction and purification procedures.
Q8: How can the stability and bioavailability of this compound be potentially improved for therapeutic applications?
A8: While research on this compound's stability and formulation is limited, some strategies commonly employed for improving drug stability and bioavailability include:
Q9: What analytical methods are commonly used to identify and quantify this compound?
A9: Several analytical techniques are frequently employed for the identification and quantification of this compound:
- Thin Layer Chromatography (TLC): Used as a preliminary method to analyze the composition of extracts and monitor the presence of this compound. []
- High-Performance Liquid Chromatography (HPLC): A versatile technique employed for both the separation and quantification of this compound in complex mixtures, such as plant extracts or biological samples. [, , , , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of this compound in biological samples, particularly for pharmacokinetic studies. []
- Capillary Zone Electrophoresis (CZE): Provides a rapid and efficient method for separating and analyzing this compound in plant extracts. []
Q10: What is known about the pharmacokinetics of this compound?
A10: While specific details on this compound's pharmacokinetics are limited in the provided research, one study investigated the pharmacokinetics of Protosappanin B in rats after oral and intravenous administration. [] It revealed a short half-life and low oral bioavailability, suggesting potential challenges for its clinical development. More research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


